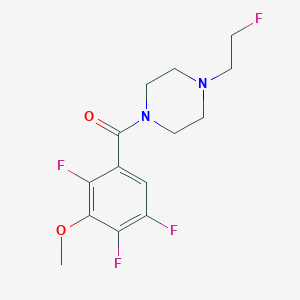

(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Description

This compound is a piperazine-based methanone derivative featuring a 2-fluoroethyl substituent on the piperazine ring and a 2,4,5-trifluoro-3-methoxyphenyl group. The fluorine atoms and methoxy group on the aromatic ring enhance lipophilicity and metabolic stability, while the fluoroethyl chain on piperazine may influence receptor binding affinity and pharmacokinetics. Such structural motifs are common in central nervous system (CNS) or antimicrobial agents due to piperazine’s role as a bioisostere for amine functionalities .

Properties

IUPAC Name |

[4-(2-fluoroethyl)piperazin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F4N2O2/c1-22-13-11(17)9(8-10(16)12(13)18)14(21)20-6-4-19(3-2-15)5-7-20/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYZYWGPECPESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)N2CCN(CC2)CCF)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

Attachment of the Trifluoromethoxyphenyl Group: This step involves the coupling of the piperazine derivative with a trifluoromethoxyphenyl precursor, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Fluoroethyl halides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of fluorinated piperazine derivatives on biological systems. It can serve as a tool for investigating receptor binding, enzyme inhibition, and other biochemical processes.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Piperazine derivatives are known for their activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone would depend on its specific biological target. Generally, piperazine derivatives exert their effects by interacting with specific receptors or enzymes in the body. This interaction can modulate various signaling pathways, leading to the desired therapeutic outcome.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with analogs from the provided evidence:

Pharmacological and Physicochemical Predictions

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, suggesting superior stability compared to non-fluorinated analogs. The methoxy group may slow demethylation compared to hydroxylated derivatives.

- Receptor Binding : Piperazine derivatives often target serotonin or dopamine receptors. The fluoroethyl chain may reduce steric hindrance compared to bulkier substituents (e.g., 3-fluoropropyl in ), improving affinity for G-protein-coupled receptors.

Biological Activity

The compound (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a piperazine derivative that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-fluoroethyl group and a trifluoromethoxyphenyl moiety. This unique structure is hypothesized to influence its biological interactions and potency.

Research indicates that piperazine derivatives often act on various neurotransmitter systems. Specifically, compounds similar to this compound have been studied for their effects on:

- Serotonin Receptors : Piperazine derivatives are known to modulate serotonin receptor activity, which can influence mood and anxiety pathways.

- Dopamine Receptors : Some studies suggest interactions with dopamine receptors, potentially impacting conditions like schizophrenia and Parkinson's disease.

- Monoamine Oxidase Inhibition : Certain piperazine compounds exhibit inhibitory effects on monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

| Activity Type | Result | Reference |

|---|---|---|

| MAO-B Inhibition | IC50 = 0.013 µM | |

| Cytotoxicity (L929 cells) | IC50 = 120.6 µM (non-cytotoxic at lower doses) | |

| NK(1) Receptor Antagonism | High affinity and selectivity |

These results indicate that the compound may serve as a potential therapeutic agent due to its selective inhibition of key enzymes and receptors involved in neurochemical signaling.

Case Studies

- Psychoactive Effects : A study investigated the psychoactive properties of similar piperazine derivatives, revealing significant anxiolytic effects in animal models. The compound's ability to modulate serotonin levels was linked to these effects.

- Antidepressant Activity : Another research effort highlighted the antidepressant-like effects of piperazine derivatives in rodent models, suggesting that the structural modifications in compounds like this compound could enhance efficacy.

- Anticancer Potential : Preliminary data from cytotoxicity assays indicate that modifications in piperazine structures can lead to increased activity against various cancer cell lines, suggesting a broader therapeutic potential beyond neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.